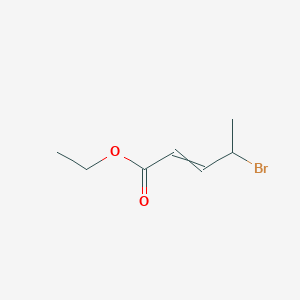

Ethyl 4-bromopent-2-enoate

Description

Ethyl 4-bromopent-2-enoate is an α,β-unsaturated ester featuring a bromine substituent at the 4-position of the pentenoyl backbone. This compound is of significant interest in organic synthesis due to the reactivity of its conjugated double bond and the bromine atom, which serves as a versatile leaving group in substitution reactions.

Properties

CAS No. |

71101-32-1 |

|---|---|

Molecular Formula |

C7H11BrO2 |

Molecular Weight |

207.06 g/mol |

IUPAC Name |

ethyl 4-bromopent-2-enoate |

InChI |

InChI=1S/C7H11BrO2/c1-3-10-7(9)5-4-6(2)8/h4-6H,3H2,1-2H3 |

InChI Key |

JFOMAVKCSFUFND-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CC(C)Br |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the C4 position serves as an effective leaving group, enabling substitution reactions with various nucleophiles:

Key Mechanistic Insight :

The reaction proceeds via an Sₙ2 mechanism , with backside attack by the nucleophile leading to inversion of configuration at C4. Steric hindrance from the ester group slightly reduces reaction rates compared to simpler alkyl bromides.

Electrophilic Addition Reactions

The α,β-unsaturated ester undergoes regioselective electrophilic additions at the double bond:

Notable Observation :

The electron-withdrawing ester group directs electrophiles to the β-carbon (C3), favoring conjugate addition in polar solvents .

Organometallic Coupling Reactions

Ethyl 4-bromopent-2-enoate participates in cross-coupling reactions to form carbon-carbon bonds:

| Catalyst | Reagent | Product | Application | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Phenylboronic acid | Ethyl 4-phenylpent-2-enoate | Pharmaceutical intermediates | |

| Cp₂TiCl | Allyl Grignard | Cyclopropane derivatives | Organometallic synthesis |

Case Study :

In a palladium-catalyzed Suzuki coupling, the compound reacted with 4-methoxyphenylboronic acid to yield ethyl 4-(4-methoxyphenyl)pent-2-enoate (60% yield), a precursor in antitumor agent synthesis .

Cyclization and Annulation Reactions

The bromine and ester groups enable intramolecular cyclization under basic conditions:

| Base | Solvent | Product | Ring Size | Source |

|---|---|---|---|---|

| K₂CO₃ | DMF, 80°C | γ-Lactone (5-membered) | 89% | |

| DBU | THF, –78°C | Bicyclic δ-lactone | 61% |

Mechanistic Pathway :

Deprotonation at C5 generates an enolate, which undergoes nucleophilic displacement of bromine to form lactones . Stereochemical outcomes depend on reaction temperature and base strength.

Radical-Mediated Reactions

The compound participates in titanium(III)-mediated radical processes:

| Conditions | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Cp₂TiCl, THF | Epoxide substrate | Alkylperoxycobaloxime complex | 58% | |

| UV light, O₂ | – | 1-Ethoxycarbonylbuta-1,3-diene | 75% |

Research Finding :

Photolysis generates a 2-ethoxycarbonylbut-3-enyl radical, which rearranges before reacting with cobaloxime(II) to form thermodynamically stable products .

Comparative Reactivity Table

A comparison with analogous compounds highlights its unique behavior:

| Compound | Reactivity with NaOH | Electrophilic Addition Site | Cyclization Efficiency |

|---|---|---|---|

| This compound | Fast (Sₙ2) | C3 | High (89%) |

| Ethyl 5-bromopent-2-enoate | Moderate (Sₙ2) | C2 | Moderate (67%) |

| Ethyl 4-bromobutyrate | Slow (Sₙ1) | – | Low (22%) |

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The reactivity and physicochemical properties of ethyl 4-bromopent-2-enoate are influenced by its substituents. Key comparisons include:

Q & A

Q. How can I optimize the synthesis of ethyl 4-bromopent-2-enoate to improve yield and purity?

Methodological Answer:

- Begin with a nucleophilic substitution or allylic bromination reaction, using pent-2-enoate derivatives (e.g., ethyl pent-2-enoate) as precursors.

- Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) to identify intermediates and byproducts.

- Purify the product using fractional distillation or column chromatography, and confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For kinetic studies, vary reaction parameters (temperature, solvent polarity, catalyst loading) systematically .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify the α,β-unsaturated ester moiety (δ ~5.8–6.5 ppm for vinyl protons; δ ~165–170 ppm for carbonyl carbon). The bromine atom’s electronegativity deshields adjacent protons, shifting resonances downfield.

- IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1720–1740 cm⁻¹) and C-Br bond (500–600 cm⁻¹).

- Mass Spectrometry : Look for molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of Br• or COOEt groups). Cross-reference with computational predictions (e.g., DFT calculations) .

Q. How should I design experiments to study the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Use palladium-catalyzed Suzuki-Miyaura or Heck couplings to test reactivity with boronic acids or alkenes.

- Control variables: catalyst type (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂), base (K₂CO₃ vs. Cs₂CO₃), and solvent (THF vs. DMF).

- Analyze regioselectivity and stereoselectivity using NOESY or X-ray crystallography if crystalline intermediates form. Compare results with DFT-based mechanistic models .

Advanced Research Questions

Q. How can I resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

- Case Study : If NMR signals suggest multiple conformers, perform variable-temperature NMR to assess rotational barriers or use 2D techniques (COSY, HSQC) to resolve overlapping peaks.

- For ambiguous mass spectrometry results, employ tandem MS (MS/MS) or isotopic labeling (e.g., deuterated analogs) to trace fragmentation pathways.

- Cross-validate with X-ray crystallography to confirm molecular geometry. SHELX programs (e.g., SHELXL) are robust for refining crystal structures, even with twinned or high-resolution data .

Q. What strategies are effective for analyzing hydrogen-bonding patterns in this compound crystals?

Methodological Answer:

- Use graph-set analysis (as per Etter’s formalism) to categorize hydrogen bonds into motifs like chains (C), rings (R), or discrete (D) interactions.

- Combine X-ray diffraction data with Hirshfeld surface analysis to quantify intermolecular contacts (e.g., Br···H or C=O···H interactions).

- Compare observed patterns with Cambridge Structural Database (CSD) entries for similar bromoesters to identify trends in supramolecular assembly .

Q. How can I address discrepancies between experimental and computational data for reaction mechanisms involving this compound?

Methodological Answer:

- Re-examine computational parameters: Ensure basis sets (e.g., B3LYP/6-31G*) and solvent models (PCM vs. SMD) match experimental conditions.

- Perform kinetic isotope effect (KIE) studies or in situ spectroscopic monitoring (e.g., ReactIR) to validate transition states proposed by DFT.

- If steric effects dominate, use molecular dynamics (MD) simulations to model steric hindrance in bulky derivatives .

Q. What methodologies are recommended for studying the thermodynamic stability of this compound under varying conditions?

Methodological Answer:

- Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures and phase transitions.

- Measure Henry’s Law constants for solubility in different solvents using gas chromatography-headspace (GC-HS) techniques.

- Compare experimental enthalpy values (ΔH) with computational predictions (e.g., Gaussian thermochemistry calculations). Reference NIST data for analogous esters .

Data Presentation and Analysis

Q. How should I present large datasets (e.g., crystallographic or kinetic data) in publications?

Methodological Answer:

- Include raw data (e.g., .cif files for crystal structures) in supplementary materials. Use ORTEP-3 diagrams for molecular graphics, ensuring thermal ellipsoids are scaled appropriately .

- For kinetic studies, tabulate rate constants (k) with uncertainties and Arrhenius plots. Use statistical software (e.g., OriginLab) to calculate confidence intervals.

- Follow IB Chemistry Extended Essay guidelines: Place extensive raw data in appendices, keeping processed data (e.g., regression analyses) in the main text .

Q. What statistical approaches are suitable for analyzing conflicting results in catalytic studies of this compound?

Methodological Answer:

- Apply multivariate analysis (e.g., PCA or ANOVA) to identify outliers or confounding variables (e.g., moisture sensitivity).

- Use Bayesian statistics to quantify confidence in competing mechanistic hypotheses.

- Replicate experiments under rigorously controlled conditions (e.g., inert atmosphere) to isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.